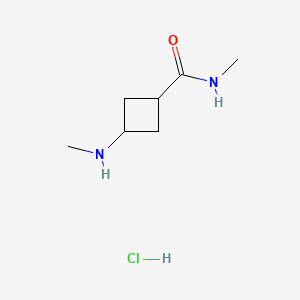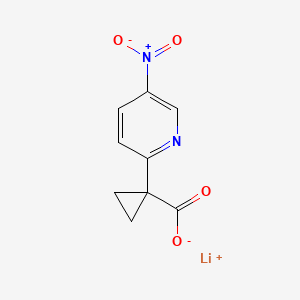
3-Pyrrolidinecarboxylic acid, 4-cyclopentyl-1-(phenylmethyl)-, (3S,4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyrrolidinecarboxylic acid, 4-cyclopentyl-1-(phenylmethyl)-, (3S,4S)- is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a cyclopentyl group, and a phenylmethyl group. The stereochemistry of the compound is specified by the (3S,4S) configuration, indicating the spatial arrangement of the substituents on the pyrrolidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxylic acid, 4-cyclopentyl-1-(phenylmethyl)-, (3S,4S)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 1,4-diamine.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Grignard reaction, where a cyclopentyl magnesium halide reacts with a suitable intermediate.
Attachment of the Phenylmethyl Group: The phenylmethyl group can be added through a Friedel-Crafts alkylation reaction, using benzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyrrolidinecarboxylic acid, 4-cyclopentyl-1-(phenylmethyl)-, (3S,4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl group, where halides or other nucleophiles replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Benzyl chloride (C₆H₅CH₂Cl), Lewis acids (e.g., AlCl₃)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted benzyl derivatives
Applications De Recherche Scientifique
3-Pyrrolidinecarboxylic acid, 4-cyclopentyl-1-(phenylmethyl)-, (3S,4S)- has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Pyrrolidinecarboxylic acid, 4-cyclopentyl-1-(phenylmethyl)-, (3S,4S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The (3S,4S) configuration plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyrrolidinecarboxylic acid, 4-cyclopentyl-1-(phenylmethyl)-, (3R,4R)-: The enantiomer of the compound with different stereochemistry.
4-Cyclopentyl-1-(phenylmethyl)pyrrolidine-3-carboxylic acid: A similar compound with slight structural variations.
Uniqueness
The uniqueness of 3-Pyrrolidinecarboxylic acid, 4-cyclopentyl-1-(phenylmethyl)-, (3S,4S)- lies in its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C17H23NO2 |
|---|---|
Poids moléculaire |
273.37 g/mol |
Nom IUPAC |
1-benzyl-4-cyclopentylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H23NO2/c19-17(20)16-12-18(10-13-6-2-1-3-7-13)11-15(16)14-8-4-5-9-14/h1-3,6-7,14-16H,4-5,8-12H2,(H,19,20) |
Clé InChI |
UASNKBPKCMOCFS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2CN(CC2C(=O)O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B13487878.png)

![9-butyl-10-[(1E,3E,5E)-5-(9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)penta-1,3-dienyl]-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate](/img/structure/B13487886.png)
![3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid](/img/structure/B13487891.png)




![(3AR,7aS)-octahydrofuro[3,2-c]pyridine](/img/structure/B13487922.png)




